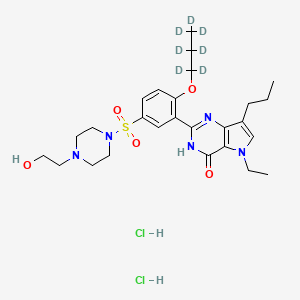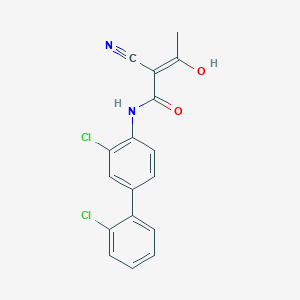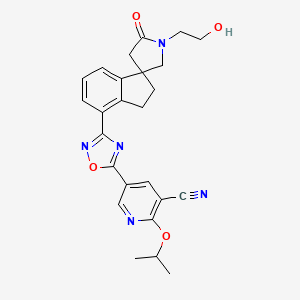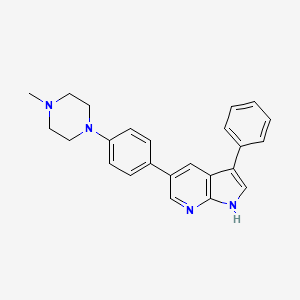
Mal-NH-PEG16-CH2CH2COOPFP ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-NH-PEG16-CH2CH2COOPFP ester involves the conjugation of a maleimide group to a polyethylene glycol chain, followed by the attachment of a pentafluorophenyl ester. The reaction typically proceeds under mild conditions, using solvents such as dichloromethane or dimethylformamide. The reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield. The compound is then stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Mal-NH-PEG16-CH2CH2COOPFP ester primarily undergoes substitution reactions. The maleimide group reacts with thiol groups on target proteins, forming stable thioether bonds. The pentafluorophenyl ester reacts with amine groups, facilitating the conjugation of the PEG chain to various molecules .
Common Reagents and Conditions
Maleimide-thiol reaction: Typically conducted in aqueous buffers at neutral pH.
Pentafluorophenyl ester-amine reaction: Often performed in organic solvents like dimethylformamide or dichloromethane, with a base such as triethylamine
Major Products Formed
The major products formed from these reactions are conjugates of the PEG chain with proteins or other molecules, resulting in PROTACs that can target specific proteins for degradation .
Aplicaciones Científicas De Investigación
Mal-NH-PEG16-CH2CH2COOPFP ester is widely used in scientific research, particularly in the development of PROTACs. These compounds have applications in:
Chemistry: Used to study protein-protein interactions and the effects of targeted protein degradation.
Biology: Employed in cellular studies to investigate the role of specific proteins in various biological processes.
Medicine: Potential therapeutic applications in targeting disease-causing proteins for degradation, offering a novel approach to drug development.
Industry: Utilized in the production of specialized reagents and tools for biochemical research
Mecanismo De Acción
Mal-NH-PEG16-CH2CH2COOPFP ester functions as a linker in PROTACs, facilitating the recruitment of target proteins to E3 ubiquitin ligases. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG chain enhances the solubility and stability of the PROTAC, improving its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Mal-NH-PEG16-CH2CH2COOPFP ester is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG linkers. This enhances its ability to bridge larger distances between the target protein and the E3 ubiquitin ligase, potentially improving the efficiency of protein degradation .
Propiedades
Fórmula molecular |
C48H75F5N2O21 |
|---|---|
Peso molecular |
1111.1 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C48H75F5N2O21/c49-43-44(50)46(52)48(47(53)45(43)51)76-42(59)4-7-60-9-11-62-13-15-64-17-19-66-21-23-68-25-27-70-29-31-72-33-35-74-37-38-75-36-34-73-32-30-71-28-26-69-24-22-67-20-18-65-16-14-63-12-10-61-8-5-54-39(56)3-6-55-40(57)1-2-41(55)58/h1-2H,3-38H2,(H,54,56) |
Clave InChI |
SOYKLWKHWGFIFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride](/img/structure/B12423142.png)






![(2R,3aR,7aR)-1-[(2R)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12423187.png)

![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)



![N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B12423228.png)
